5-(4-chlorobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
5-(4-chlorobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C12H9ClN2O3 and its molecular weight is 264.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 264.0301698 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectral Studies and Aggregation Behavior
Research into the spectral properties of compounds structurally related to 5-(4-chlorobenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has shown significant interest. For example, studies on D-π-A molecules, which share a similar backbone structure, have been synthesized and analyzed for their UV-visible absorption spectra and fluorescence emission. These studies provide insights into the aggregation behavior and intermolecular interactions of such compounds, which are crucial for developing advanced materials for optical and electronic applications (Chen et al., 2001).
Antimicrobial and Antitumor Activities
Compounds with the pyrimidinone core have been evaluated for their antimicrobial, antitumor, and enzymatic inhibition activities. For instance, a series of hydrazonoyl substituted pyrimidinones demonstrated moderate antimicrobial activity and notable antitumor activity against a panel of human tumor cell lines, highlighting the potential of such compounds in therapeutic applications (Edrees et al., 2010).
Nonlinear Optical Properties
The pyrimidine ring, a common feature in compounds like this compound, is noted for its presence in key biological molecules and its potential in nonlinear optics (NLO). Research into thiopyrimidine derivatives has unveiled their promising applications in medicine and NLO fields, with studies demonstrating their structural, electronic, and NLO properties through both theoretical and experimental approaches (Hussain et al., 2020).
Synthesis and Characterization
The exploration of synthetic routes and characterization of pyrimidinetrione derivatives continues to be a rich field of study. For example, the synthesis, NMR, FT-IR, X-ray structural characterization, and DFT analysis of such compounds provide valuable insights into their structural parameters and isomerism aspects, which are fundamental for the development of new materials and drugs (Barakat et al., 2015).
Properties
IUPAC Name |
(5E)-5-[(4-chlorophenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c1-15-11(17)9(10(16)14-12(15)18)6-7-2-4-8(13)5-3-7/h2-6H,1H3,(H,14,16,18)/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTMVYLOCPFYGJ-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)Cl)C(=O)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.